![molecular formula C6H6N4OS2 B1359884 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole CAS No. 1119452-70-8](/img/structure/B1359884.png)
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole
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Description
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole, commonly referred to as MTDO, is a heterocyclic organic compound that has been studied for its potential applications in the field of scientific research. MTDO is a sulfur-containing heterocycle that is composed of five atoms of carbon, one atom of oxygen, one atom of sulfur, and two nitrogen atoms. It is an important intermediate in the synthesis of various pharmaceuticals, and its unique properties have made it an attractive target for research.
Scientific Research Applications
1. Medicinal Chemistry: Anti-HIV and Anticancer Activities Compounds with 1,3,4-thiadiazole moieties have been utilized in developing medicinal scaffolds demonstrating anti-HIV and anticancer activities .
Pharmacology Diverse Biological Actions
The 1,3,4-thiadiazole scaffold is known for its various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial actions .
Agriculture Plant Pathogen Control
In agriculture, 1,2,4-oxadiazole derivatives have been explored for their potential to protect crop plants from various pathogens like bacteria, fungus, and plant-parasitic nematodes .
Drug Designing
The chemistry and biological activity of five-membered heterocyclic compounds like oxadiazoles and thiadiazoles are significant in the field of drug designing due to their pharmacological potential .
properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS2/c1-4-8-9-6(13-4)12-2-5-7-3-11-10-5/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLOJPHPIZXVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NOC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole |
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